
Methyl 1-amino-1H-indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 1-Amino-1H-indol-3-carboxilato de metilo es un derivado del indol, un sistema heterocíclico significativo que se encuentra en muchos productos naturales y fármacos. Los derivados del indol son conocidos por sus diversas actividades biológicas y se han estudiado ampliamente por sus posibles aplicaciones terapéuticas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 1-Amino-1H-indol-3-carboxilato de metilo generalmente involucra la síntesis de indol de Fischer, que es un método bien conocido para construir anillos de indol. Este método implica la reacción de fenilhidrazina con un aldehído o cetona en condiciones ácidas . Otro método involucra la N-alquilación del indol-5-carboxilato de metilo con bromuro de propargilo en tolueno/hidróxido de sodio al 50% bajo catálisis de transferencia de fase .
Métodos de producción industrial
Los métodos de producción industrial para el 1-Amino-1H-indol-3-carboxilato de metilo no están bien documentados en la literatura. Los principios generales de la síntesis orgánica a gran escala, como la optimización de las condiciones de reacción, el uso de reactivos rentables y la garantía de altos rendimientos, se aplicarían.
Análisis De Reacciones Químicas
Tipos de reacciones
El 1-Amino-1H-indol-3-carboxilato de metilo experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los derivados oxo correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en diferentes formas reducidas.
Sustitución: Las reacciones de sustitución electrófila son comunes debido a la naturaleza rica en electrones del anillo de indol.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen dióxido de selenio en ácido acético.
Reducción: Se pueden usar agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxo, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el anillo de indol .
Aplicaciones Científicas De Investigación
El 1-Amino-1H-indol-3-carboxilato de metilo tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un bloque de construcción para sintetizar derivados de indol más complejos.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas en el tratamiento de diversas enfermedades.
Industria: Se utiliza en la síntesis de productos farmacéuticos y otros compuestos biológicamente activos.
Mecanismo De Acción
El mecanismo de acción del 1-Amino-1H-indol-3-carboxilato de metilo involucra su interacción con varios objetivos moleculares y vías. El sistema de anillo de indol puede unirse a múltiples receptores y enzimas, influenciando los procesos biológicos. Por ejemplo, puede inhibir enzimas específicas o modular la actividad del receptor, lo que lleva a sus efectos biológicos observados .
Comparación Con Compuestos Similares
Compuestos similares
Indol-3-carboxilato de metilo: Otro derivado del indol con propiedades químicas similares.
1-Metilindol-3-carboxaldehído: Se utiliza en aplicaciones sintéticas similares.
Unicidad
El 1-Amino-1H-indol-3-carboxilato de metilo es único debido a sus grupos funcionales específicos, que confieren una reactividad química y una actividad biológica distintas. Su grupo amino permite enlaces de hidrógeno adicionales e interacciones con objetivos biológicos, lo que mejora su potencial como agente terapéutico .
Propiedades
Fórmula molecular |
C10H10N2O2 |
|---|---|
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
methyl 1-aminoindole-3-carboxylate |
InChI |
InChI=1S/C10H10N2O2/c1-14-10(13)8-6-12(11)9-5-3-2-4-7(8)9/h2-6H,11H2,1H3 |
Clave InChI |
WMWBGBCKMPMPBA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CN(C2=CC=CC=C21)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



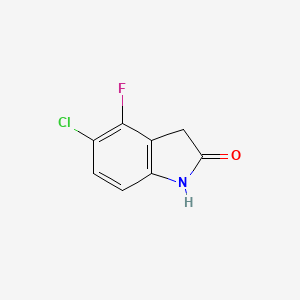
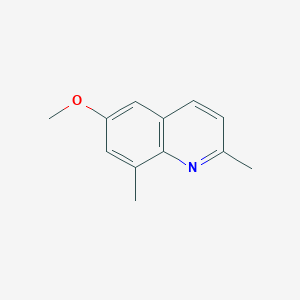
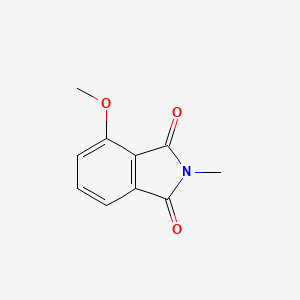

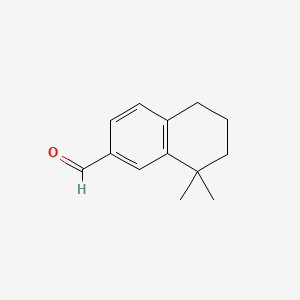
![(NZ)-N-[(2-methylquinazolin-4-yl)methylidene]hydroxylamine](/img/structure/B11907811.png)

![2-Methyl-2,7-diazaspiro[4.5]decane-1,3-dione](/img/structure/B11907815.png)


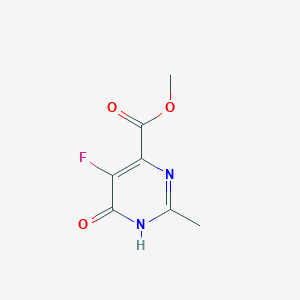
![6-Methyl-2-propyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11907837.png)
![6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one hydrochloride](/img/structure/B11907840.png)
